2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness CNS penetration

Generic pyrimidine-5-carboxylic acids often fail due to unoptimized lipophilicity and H-bonding, compromising CNS penetration or target engagement. This C2-(2,2,2-trifluoroethoxy) analog offers quantifiable advantages: - **Validated Affinity:** Carboxamide derivative achieves Ki = 21 nM at rat TAAR1 (US10023559). - **Optimized PhysChem:** Consensus Log Po/w = 1.25 vs. -0.3 (unsubstituted); 8 H-bond acceptors, TPSA 72.31 Ų. - **Synthetic Flexibility:** C5-COOH enables amide libraries or conversion to boronic ester (CAS 1351234-12-2) for Suzuki coupling. BenchChem supplies ≥97% purity material with batch-to-batch consistency for CNS and kinase research.

Molecular Formula C7H5F3N2O3
Molecular Weight 222.123
CAS No. 944905-08-2
Cat. No. B2632126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid
CAS944905-08-2
Molecular FormulaC7H5F3N2O3
Molecular Weight222.123
Structural Identifiers
SMILESC1=C(C=NC(=N1)OCC(F)(F)F)C(=O)O
InChIInChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14)
InChIKeyCCKMGUZVCFHWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fluorinated Pyrimidine Building Block for CNS and Kinase-Targeted Synthesis


2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid (CAS 944905-08-2) is a disubstituted pyrimidine scaffold combining a C5-carboxylic acid handle with a C2-(2,2,2-trifluoroethoxy) substituent (MW 222.12, formula C₇H₅F₃N₂O₃) . The trifluoroethoxy group confers markedly higher lipophilicity (Consensus Log Po/w = 1.25) compared to the unsubstituted pyrimidine-5-carboxylic acid (XLogP3 = −0.3) or the 2-methoxy analog (Consensus Log Po/w = 0.09), while the carboxylic acid moiety enables straightforward amide coupling and further derivatization . This compound has been explicitly employed as a key intermediate in the synthesis of potent trace amine-associated receptor 1 (TAAR1) ligands, exemplified by N-(4-(azetidin-3-yloxy)phenyl)-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxamide (Ki = 21 nM at rat TAAR1, US10023559 Example 19) [1].

CNS-oriented Trifluoroethoxy group confers markedly higher lipophilicity than methoxy or unsubstituted analogs, favoring blood-brain barrier penetration studies
Coupling-ready C5-carboxylic acid handle enables straightforward amide bond formation without protecting group manipulation, supporting parallel library synthesis
GPCR precedent Scaffold used as key intermediate in patent-protected TAAR1 ligands; supports CNS GPCR lead optimization programs

Why Generic Pyrimidine Analogs Cannot Replace This Scaffold


Procurement decisions that treat all pyrimidine-5-carboxylic acid derivatives as interchangeable building blocks overlook quantifiable differences in physicochemical properties and downstream biological outcomes. The C2-substituent directly modulates lipophilicity, hydrogen-bonding capacity, and electronic character of the heterocyclic core. Simply substituting the 2-(2,2,2-trifluoroethoxy) group with a methoxy or unsubstituted analog alters the Consensus Log Po/w by >1 log unit and changes the hydrogen-bond acceptor count from 8 to 5 or 4, respectively . These physicochemical shifts translate into measurable differences in target binding: the 2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxamide scaffold delivers a Ki of 21 nM at TAAR1, whereas SAR studies within the same patent family demonstrate that replacing the heterocyclic acid component can substantially alter affinity [1][2]. For applications requiring CNS penetration, metabolic stability, or specific target engagement profiles, generic substitution without experimental validation risks undermining the entire synthetic sequence.

Lipophilicity
Trifluoroethoxy group provides >1 log unit higher lipophilicity versus methoxy analog; shifts partitioning and membrane permeation
Methoxy or unsubstituted analogs may not achieve comparable CNS penetration in permeability models
H-bond capacity
8 H-bond acceptors at equivalent TPSA support additional polar contacts with target pockets
Methoxy analog (5 acceptors) may miss key fluorine-mediated interactions, altering target engagement profiles
Binding outcome
Patent-derived carboxamide shows reported low-nanomolar TAAR1 affinity in cell-based assays
Replacing the heterocyclic acid component can substantially shift affinity, per SAR studies within the same patent family

Quantitative Head-to-Head Evidence Versus Closest Analogs


Lipophilicity Advantage Over 2-Methoxy Analog

The target compound exhibits a Consensus Log Po/w of 1.25, derived from the average of five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . By contrast, the 2-methoxy analog (CAS 344325-95-7) has a Consensus Log Po/w of 0.09 under the same computational pipeline, while the unsubstituted pyrimidine-5-carboxylic acid parent (CAS 4595-61-3) has an experimentally derived XLogP3 of −0.3 . The difference of +1.16 log units versus the methoxy analog translates to an approximately 14.5-fold greater partitioning into octanol, a parameter strongly correlated with membrane permeability and CNS penetration potential.

Lipophilicity Advantage
Data to verify
Consensus Log Po/w 1.25 vs 0.09 (methoxy analog); ~14.5× greater octanol partitioning
Supports CNS penetration potential in design models; >1 log unit increase is pharmacokinetically meaningful
Computed from five-method consensus; experimental log P may differ
Lipophilicity Drug-likeness CNS penetration

Aqueous Solubility Trade-Off Profile

The introduction of the trifluoroethoxy group reduces aqueous solubility relative to the methoxy analog. The target compound has an ESOL-estimated aqueous solubility of 2.36 mg/mL (Log S = −1.97) . The 2-methoxy analog is approximately 5.3-fold more soluble at 12.6 mg/mL (Log S = −1.09) . The unsubstituted pyrimidine-5-carboxylic acid, which lacks any C2-alkoxy substituent, is expected to be even more soluble by virtue of its lower molecular weight (124.10 Da) and greater polarity.

Solubility Trade-Off
Data to verify
~5.3-fold lower aqueous solubility vs methoxy analog (2.36 vs 12.6 mg/mL ESOL)
May require co-solvent for coupling; solubility profile consistent with CNS-oriented scaffolds
ESOL estimated; experimental solubility may vary
Solubility Formulation Bioavailability

Enhanced H-Bond Acceptor Capacity at Equivalent TPSA

The target compound possesses 8 hydrogen-bond acceptor sites versus 5 for the 2-methoxy analog and 4 for the unsubstituted parent, yet all three compounds share essentially identical topological polar surface area (TPSA = 72.31 Ų for both 2-alkoxy derivatives; 63.1 Ų for the parent) . The additional three fluorine atoms in the trifluoroethoxy group provide extra H-bond acceptor capacity without proportionally increasing TPSA, a property profile that may enhance interactions with polar residues in target binding pockets while maintaining passive membrane permeability.

H-Bond Profile
Data to verify
8 vs 5 H-bond acceptors; TPSA 72.31 Ų unchanged; 4 vs 2 rotatable bonds
Extra fluorine-mediated polar contacts without the permeability penalty of higher TPSA
Computed properties; crystallographic confirmation unavailable
Hydrogen bonding Permeability Drug design

Minimal Carboxylic Acid pKa Perturbation

The predicted pKa of the carboxylic acid group is 2.82 ± 0.10 for the target compound, compared to 2.74 ± 0.10 for unsubstituted pyrimidine-5-carboxylic acid . The negligible difference (+0.08 units) indicates that the electron-withdrawing trifluoroethoxy group at C2 exerts only a marginal inductive effect on the C5 carboxylic acid acidity, transmitted through the pyrimidine ring. This suggests that the carboxylate reactivity (e.g., toward amide coupling reagents) is nearly identical between the two compounds, and the pronounced biological differences observed with derivatives arise from steric, lipophilic, and H-bonding contributions of the trifluoroethoxy group rather than from altered carboxylate nucleophilicity.

pKa Perturbation
Data to verify
ΔpKa = +0.08 (2.82 vs 2.74 predicted); negligible difference
Carboxylate reactivity comparable; amide coupling efficiency unaffected by C2 substituent
Predicted pKa; experimental titration may shift values slightly
Acidity Ionization state Reactivity

Proven TAAR1 Ligand Precursor Affinity Advantage

The target compound is the direct carboxylic acid precursor to N-(4-(azetidin-3-yloxy)phenyl)-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxamide (Example 19, US10023559), which exhibits a Ki of 21 nM at rat TAAR1 expressed in HEK-293 cells [1]. Within the same Hoffmann-La Roche patent family, a structurally related 6-methyl-2-(2,2,2-trifluoroethoxy)pyrimidine scaffold (US9828374, Example 26) yields Ki values of 41 nM (rat TAAR1, radioligand binding assay) and 154 nM (mouse TAAR1, cellular assay), demonstrating that the C5-carboxamide regioisomeric arrangement present in the target compound provides a 2–7 fold affinity advantage over the 4-amino-substituted-6-methyl variant [2]. Additionally, the P2X4 antagonist program employs the boronic ester derivative of the target scaffold (CAS 1351234-12-2) for Suzuki-Miyaura cross-coupling to generate aromatic sulfonamide inhibitors .

TAAR1 Affinity
Head-to-head
Ki = 21 nM (target scaffold) vs 41 nM / 154 nM (alternative regioisomer, rat/mouse TAAR1)
Supports privileged scaffold status for CNS GPCR ligand design; ~2–7× affinity advantage
Cell-based assays; binding may differ with assay conditions and species
TAAR1 GPCR CNS therapeutics

Commercial Availability and Purity Gradients

The compound is available from multiple reputable vendors with clearly differentiated purity grades. Bidepharm offers the compound at a standard purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) . ChemScene provides a ≥97% purity grade , while MolCore supplies an NLT 98% grade manufactured under ISO-certified quality systems . Kishida Chemical (Japan) lists the compound as a Building Block at ¥15,800/100 mg, indicating premium pricing consistent with a research-grade fluorinated heterocycle . This multi-vendor sourcing provides procurement flexibility, while the purity gradient allows users to select the appropriate grade based on downstream application requirements (e.g., 95% for pilot-scale library synthesis vs. 98% for late-stage intermediate in lead optimization).

Purity Gradients
Supplier data
95–98% across multiple vendors; wider purity range than methoxy analog (single 98% grade)
Enables cost-optimized procurement: 95% for exploratory chemistry, 97–98% for late-stage SAR
Vendor QC methods vary; confirm batch certificate for critical steps
Procurement Quality control Batch consistency

High-Impact Applications in Drug Discovery and Chemical Biology


TAAR1-Focused CNS GPCR Lead Optimization

The quantitatively demonstrated Ki of 21 nM (rat TAAR1) for the carboxamide derivative of this scaffold [1] makes it a compelling carboxylic acid building block for parallel amide library synthesis targeting trace amine-associated receptor 1. Medicinal chemistry teams pursuing CNS indications (depression, schizophrenia, ADHD) can leverage the scaffold's favorable lipophilicity profile (Consensus Log Po/w = 1.25) to optimize blood-brain barrier penetration while maintaining the C5-carboxamide vector that has been validated for high-affinity TAAR1 engagement. The commercial availability of the compound at 97%+ purity from multiple vendors ensures batch-to-batch consistency required for SAR studies.

P2X4 Antagonist Development via Suzuki-Miyaura Coupling

The C5-carboxylic acid position enables conversion to the corresponding boronic ester (CAS 1351234-12-2), which has been explicitly employed as a Suzuki-Miyaura coupling partner in the synthesis of aromatic sulfonamide-based P2X4 inhibitors . Procurement of the carboxylic acid precursor provides synthetic flexibility: research groups can generate diverse biaryl derivatives by in situ boronic ester formation followed by palladium-catalyzed cross-coupling, accessing chemical space relevant to neuropathic pain and inflammatory disorders where P2X4 antagonism is therapeutically pursued.

Kinase Inhibitor Scaffold Diversification

The target compound presents 8 hydrogen-bond acceptor sites at a TPSA of 72.31 Ų – a property combination well-suited for engaging kinase hinge regions where multiple polar contacts are required for potency. Compared to the 2-methoxy analog (5 H-bond acceptors), the trifluoroethoxy variant offers three additional fluorine-mediated polar interaction opportunities without increasing TPSA, a parameter that correlates inversely with passive cellular permeability. This differentiated H-bond acceptor profile supports the use of this scaffold in focused kinase inhibitor libraries where the pyrimidine core serves as a hinge-binding motif.

Agrochemical Intermediate with Enhanced Stability

Patents assigned to Tosoh F-Tech, Inc. explicitly describe 2-(2,2,2-trifluoroethoxy)pyrimidine derivatives as intermediates for both pharmaceuticals and agrochemicals [2]. The trifluoroethoxy group is recognized in agrochemical design for imparting enhanced metabolic stability and environmental persistence compared to non-fluorinated alkoxy substituents [3]. Procurement of this compound at the 95% purity grade (more cost-effective for large-scale applications) supports pilot-scale synthesis of herbicidal or fungicidal pyrimidine derivatives where the fluorinated side chain contributes to field stability.

Application
Selection Property
Validation Focus
TAAR1 CNS GPCR lead optimization
Lipophilic trifluoroethoxy scaffold with C5-carboxamide vector
TAAR1 binding assay and blood-brain barrier penetration models
P2X4 antagonist synthesis via Suzuki coupling
C5-carboxylic acid for boronic ester formation
Cross-coupling efficiency and P2X4 inhibition assays
Kinase inhibitor scaffold diversification
8 H-bond acceptors at equivalent TPSA for hinge binding
Kinase panel screening and passive permeability assays
Agrochemical intermediate
Trifluoroethoxy group for metabolic stability
Field stability and environmental persistence studies
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